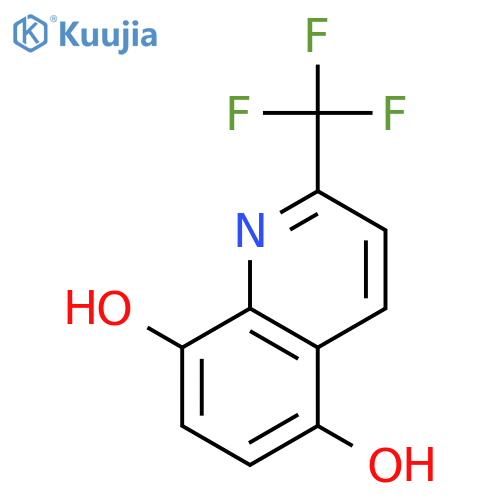

Cas no 41192-41-0 (2-(Trifluoromethyl)quinoline-5,8-diol)

2-(Trifluoromethyl)quinoline-5,8-diol 化学的及び物理的性質

名前と識別子

-

- 2-(Trifluoromethyl)quinoline-5,8-diol

- 8-hydroxy-2-(trifluoromethyl)-1H-quinolin-5-one

- 2-trifluoromethyl-quinoline-5,8-diol

- AK131580

- KB-16091

- RL03591

- 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one

- DTXSID10744625

- 41192-41-0

- SB70911

- DB-292043

- J-506683

-

- MDL: MFCD22576247

- インチ: InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-1-5-6(15)2-3-7(16)9(5)14-8/h1-4,15-16H

- InChIKey: JOUKLKBSYSRSHA-UHFFFAOYSA-N

- SMILES: C1=CC(=NC2=C1C(=CC=C2O)O)C(F)(F)F

計算された属性

- 精确分子量: 229.03508

- 同位素质量: 229.03506292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 1

- 複雑さ: 259

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 53.4Ų

じっけんとくせい

- PSA: 53.35

2-(Trifluoromethyl)quinoline-5,8-diol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM143804-1g |

2-(Trifluoromethyl)quinoline-5,8-diol |

41192-41-0 | 95% | 1g |

$533 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735544-1g |

2-(Trifluoromethyl)quinoline-5,8-diol |

41192-41-0 | 98% | 1g |

¥3283.00 | 2024-05-14 | |

| eNovation Chemicals LLC | D505150-1g |

2-(TrifluoroMethyl)quinoline-5,8-diol |

41192-41-0 | 97% | 1g |

$850 | 2025-02-28 | |

| Chemenu | CM143804-1g |

2-(Trifluoromethyl)quinoline-5,8-diol |

41192-41-0 | 95% | 1g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | D505150-1g |

2-(TrifluoroMethyl)quinoline-5,8-diol |

41192-41-0 | 97% | 1g |

$850 | 2024-05-24 | |

| Alichem | A189007653-1g |

2-(Trifluoromethyl)quinoline-5,8-diol |

41192-41-0 | 95% | 1g |

$464.60 | 2023-09-02 | |

| eNovation Chemicals LLC | D505150-1g |

2-(TrifluoroMethyl)quinoline-5,8-diol |

41192-41-0 | 97% | 1g |

$850 | 2025-02-20 |

2-(Trifluoromethyl)quinoline-5,8-diol 関連文献

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

2-(Trifluoromethyl)quinoline-5,8-diolに関する追加情報

2-(Trifluoromethyl)quinoline-5,8-diol: A Comprehensive Overview

The compound with CAS No. 41192-41-0, commonly referred to as 2-(Trifluoromethyl)quinoline-5,8-diol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug discovery. The trifluoromethyl group attached to the quinoline skeleton introduces unique electronic and steric properties, making this compound a valuable subject for both academic and industrial research.

Recent studies have highlighted the potential of 2-(Trifluoromethyl)quinoline-5,8-diol as a promising candidate in the development of novel therapeutic agents. Its structure, featuring a quinoline ring with hydroxyl groups at positions 5 and 8 and a trifluoromethyl substituent at position 2, provides a platform for exploring its interactions with biological targets. Researchers have employed advanced computational techniques, such as molecular docking and quantum mechanics simulations, to investigate the binding affinities of this compound with various enzymes and receptors. These studies have revealed that the trifluoromethyl group plays a critical role in modulating the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The synthesis of 2-(Trifluoromethyl)quinoline-5,8-diol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach reported in recent literature involves the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group onto the quinoline framework. This method not only enhances the efficiency of the synthesis but also allows for precise control over the regiochemistry of the product. The incorporation of hydroxyl groups at positions 5 and 8 is achieved through selective oxidation or hydroxylation reactions, ensuring the preservation of the compound's structural integrity.

In terms of biological activity, 2-(Trifluoromethyl)quinoline-5,8-diol has shown remarkable potential as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to inhibit key inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in conditions like arthritis and cardiovascular diseases. Additionally, this compound has exhibited potent antioxidant properties, suggesting its potential application in combating oxidative stress-associated disorders.

Another area of active research revolves around the exploration of 2-(Trifluoromethyl)quinoline-5,8-diol as a template for drug delivery systems. Its unique structure allows for further functionalization by attaching targeting ligands or drug payloads, enabling its use in targeted therapies. For instance, researchers have explored its utility as a carrier for anticancer drugs, where its ability to penetrate cellular membranes efficiently could enhance drug delivery efficiency.

The structural versatility of 2-(Trifluoromethyl)quinoline-5,8-diol also makes it an attractive candidate for materials science applications. Recent investigations have focused on its potential as a building block for constructing advanced materials with tailored electronic properties. By incorporating this compound into polymer frameworks or metal-organic frameworks (MOFs), scientists aim to develop materials with enhanced conductivity and stability for use in electronic devices.

In conclusion, 2-(Trifluoromethyl)quinoline-5,8-diol (CAS No. 41192-41-0) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key player in future research endeavors. As ongoing studies continue to unravel its full spectrum of properties and applications, this compound is poised to make significant contributions to both academic and industrial sectors.

41192-41-0 (2-(Trifluoromethyl)quinoline-5,8-diol) Related Products

- 1701-18-4(4-Hydroxy-2-trifluoromethylquinoline)

- 1361508-12-4(3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde)

- 1306258-17-2(Tert-butyl 3-amino-5-(trifluoromethyl)benzoate)

- 873423-07-5(1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-)

- 422287-91-0(4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(pyridin-2-yl)methylbutanamide)

- 1797182-25-2(1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one)

- 872596-54-8(N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide)

- 6153-12-4(N-((4-Aminophenyl)sulfonyl)acetamide compound with 4-(aminomethyl)benzenesulfonamide (1:1))

- 15541-26-1(1-(2-Methoxyphenyl)propan-2-ol)

- 1822834-91-2(4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one)